6-Benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol
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Overview
Description
6-Benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol is a complex organic compound that features a triazine ring, a benzyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the benzyl and trifluoromethyl-substituted phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Triazine Ring Formation: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of Trifluoromethyl-Substituted Phenyl Group: This step may involve a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethyl-substituted phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, efficiency, and safety. Continuous flow reactors and automated synthesis systems can be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, trifluoromethyl-substituted phenylboronic acid, and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
6-Benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group, used as an intermediate in organic synthesis.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: A structurally related compound with potential pharmaceutical applications.
Uniqueness
6-Benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13F3N4O |
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Molecular Weight |
346.31 g/mol |
IUPAC Name |
6-benzyl-3-[3-(trifluoromethyl)anilino]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H13F3N4O/c18-17(19,20)12-7-4-8-13(10-12)21-16-22-15(25)14(23-24-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,21,22,24,25) |
InChI Key |
AQBKBVVZLMBDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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